

# Ternary Complexes with Cucurbituril: An In-depth Technical Guide

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## Compound of Interest

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This technical guide provides a comprehensive overview of ternary complexes formed with cucurbit[n]urils (CB[n]), a class of macrocyclic host molecules with significant potential in drug development, diagnostics, and advanced materials. This document details the formation, characterization, and application of these supramolecular assemblies, with a focus on quantitative data and detailed experimental protocols.

## Introduction to Cucurbituril Ternary Complexes

Cucurbit[n]urils are a family of pumpkin-shaped macrocycles composed of glycoluril units linked by methylene bridges. Their unique structure, featuring a hydrophobic cavity and two carbonyl-lined portals, allows them to encapsulate a wide variety of guest molecules. While smaller CB[n] homologues typically form binary (1:1) host-guest complexes, the larger cucurbit[1]uril (CB[1]) possesses a cavity voluminous enough to simultaneously accommodate two guest molecules, forming a stable ternary (1:1:1 or 1:2) complex.[2]

The formation of these ternary complexes is driven by a combination of non-covalent interactions, including the hydrophobic effect, ion-dipole interactions, and charge-transfer interactions.[3] This ability to bring two different molecules into close proximity within a defined space has opened up numerous applications, particularly in drug delivery, where a drug molecule and a targeting ligand can be co-encapsulated, and in the development of responsive materials and biosensors.[4][5]

## Quantitative Data on Ternary Complex Formation

The stability of cucurbituril ternary complexes is a critical parameter for their application. Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to determine the thermodynamic parameters of complex formation, including the association constants ( $K_a$ ) and changes in enthalpy ( $\Delta H$ ) and entropy ( $\Delta S$ ).

**Table 1: Thermodynamic Parameters for the Formation of CB[1] Ternary Complexes**

First Guest (G1)	Second Guest (G2)	$K_{a1}$ ( $M^{-1}$ )	$K_{a2}$ ( $M^{-1}$ )	$K_{ter}$ ( $M^{-2}$ )	$\Delta H_1$ (kcal/mol)	$\Delta H_2$ (kcal/mol)	Method	Reference
Methyl Viologen (MV)	Naphthyl-PEG	$(1.53 \pm 0.05) \times 10^6$	$(1.54 \pm 0.04) \times 10^5$	$2.36 \times 10^{11}$	-	-	ITC	[4]
PheGly <sub>2</sub>	PheGly <sub>2</sub>	-	-	$1.5 \times 10^{11}$	-	-	<sup>1</sup> H-NMR	
PheGly <sub>6</sub>	PheGly <sub>6</sub>	-	-	-	-	-	ITC	

Note:  $K_{a1}$  represents the association constant for the formation of the binary CB[1]•G1 complex,  $K_{a2}$  is the association constant for the binding of the second guest G2 to the binary complex, and  $K_{ter}$  is the overall ternary association constant ( $K_{ter} = K_{a1} * K_{a2}$ ). Data is presented as reported in the cited literature.

## Experimental Protocols

Accurate and reproducible characterization of cucurbituril ternary complexes is essential for their development and application. The following sections provide detailed methodologies for the key experimental techniques employed.

### Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6]

Objective: To determine the association constants ( $K_a$ ), binding enthalpy ( $\Delta H$ ), and stoichiometry ( $n$ ) of ternary complex formation.

Materials:

- Microcalorimeter (e.g., MicroCal PEAQ-ITC)
- Purified cucurbit[1]uril (CB[1])
- Purified first guest (G1) and second guest (G2) molecules
- Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4), ensuring all components are in the same buffer to minimize heats of dilution.[7]

Procedure:

- Sample Preparation:
  - Prepare a solution of CB[1] (e.g., 10-50  $\mu\text{M}$ ) in the sample cell.[8]
  - Prepare a solution of the first guest (G1) in the syringe at a concentration 10-20 times that of CB[1].
  - For the second titration, prepare a solution of the CB[1]•G1 binary complex in the sample cell and a solution of the second guest (G2) in the syringe. Alternatively, a competitive binding experiment can be designed.
  - Degas all solutions prior to use to prevent air bubbles.
- Instrument Setup:
  - Set the experimental temperature (e.g., 25  $^{\circ}\text{C}$ ).
  - Set the stirring speed (e.g., 750 rpm).

- Define the injection parameters: number of injections (e.g., 19), injection volume (e.g., 2  $\mu\text{L}$ ), and spacing between injections (e.g., 150 s).[8]
- Titration:
  - Perform an initial injection (e.g., 0.4  $\mu\text{L}$ ) which is typically discarded from the data analysis.
  - Execute the titration sequence.
  - Perform a control titration by injecting the guest solution into the buffer to determine the heat of dilution.
- Data Analysis:
  - Subtract the heat of dilution from the raw titration data.
  - Integrate the injection peaks to obtain the heat change per injection.
  - Fit the integrated data to a suitable binding model (e.g., one-site or sequential binding) to determine  $K_a$ ,  $\Delta H$ , and  $n$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the host-guest complex in solution, including the binding stoichiometry and the orientation of the guest molecules within the CB[1] cavity.[9]

Objective: To confirm the formation of the ternary complex, determine its stoichiometry, and elucidate its structure.

Materials:

- NMR spectrometer (e.g., 400 MHz or higher)
- Deuterated solvent (e.g.,  $\text{D}_2\text{O}$ )
- Purified CB[1], G1, and G2

Procedure:

- Sample Preparation:
  - Prepare individual solutions of CB[1], G1, and G2 in D<sub>2</sub>O.
  - Prepare a solution containing a 1:1 molar ratio of CB[1] and G1.
  - Prepare a solution containing a 1:1:1 molar ratio of CB[1], G1, and G2.
- <sup>1</sup>H NMR Titration:
  - Acquire <sup>1</sup>H NMR spectra of the individual components and the mixtures.
  - Monitor the chemical shift changes of the guest protons upon addition of CB[1] and the subsequent addition of the second guest. Significant upfield shifts are indicative of encapsulation within the hydrophobic cavity of CB[1].
  - The stoichiometry of the complex can be determined by monitoring the chemical shifts as a function of the host-to-guest ratio.
- 2D NMR Spectroscopy (ROESY/NOESY):
  - Acquire 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) spectra of the ternary complex.
  - The presence of cross-peaks between the protons of CB[1] and the protons of the guest molecules provides direct evidence of their spatial proximity and confirms the formation of an inclusion complex.
  - Cross-peaks between the two guest molecules within the complex can also be observed, providing information on their relative orientation.

## Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study binding events, particularly when one of the guest molecules is fluorescent.<sup>[10]</sup>

Objective: To determine the binding affinity of the ternary complex through changes in fluorescence intensity or anisotropy.

#### Materials:

- Fluorometer
- Purified CB[1], fluorescent guest (G1 or G2), and non-fluorescent guest
- Buffer solution

#### Procedure:

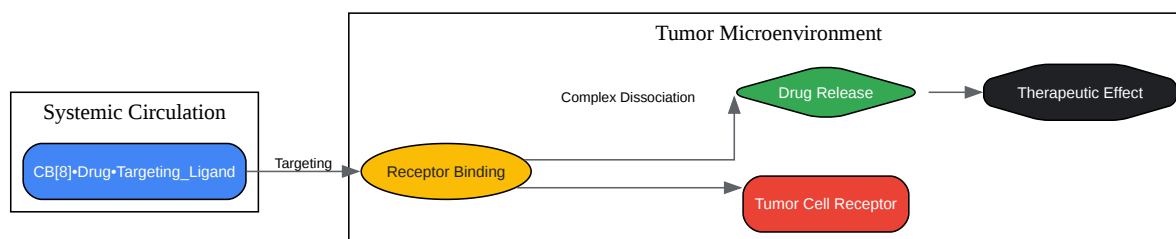
- Direct Titration:
  - Prepare a solution of the fluorescent guest at a low concentration.
  - Acquire the fluorescence emission spectrum.
  - Titrate with a solution of CB[1] and monitor the changes in fluorescence intensity.
  - Subsequently, titrate with the non-fluorescent guest and continue to monitor the fluorescence changes.
  - Fit the titration data to a binding isotherm to calculate the association constants.
- Competitive Displacement Assay:
  - Prepare a solution of the CB[1]•fluorescent dye complex.
  - Titrate this solution with a non-fluorescent guest that competes for the same binding site.
  - The displacement of the fluorescent dye from the CB[1] cavity will result in a change in fluorescence, which can be used to determine the binding affinity of the non-fluorescent guest.<sup>[11]</sup>

## Signaling Pathways and Experimental Workflows

The formation and dissociation of cucurbituril ternary complexes can be controlled by external stimuli, making them ideal components for constructing signaling pathways and dynamic systems.

## Cucurbituril-Mediated Drug Delivery

Cucurbituril ternary complexes can be designed to release a therapeutic agent in response to a specific biological trigger. For example, a drug molecule can be co-encapsulated with a targeting ligand that recognizes a receptor overexpressed on cancer cells.

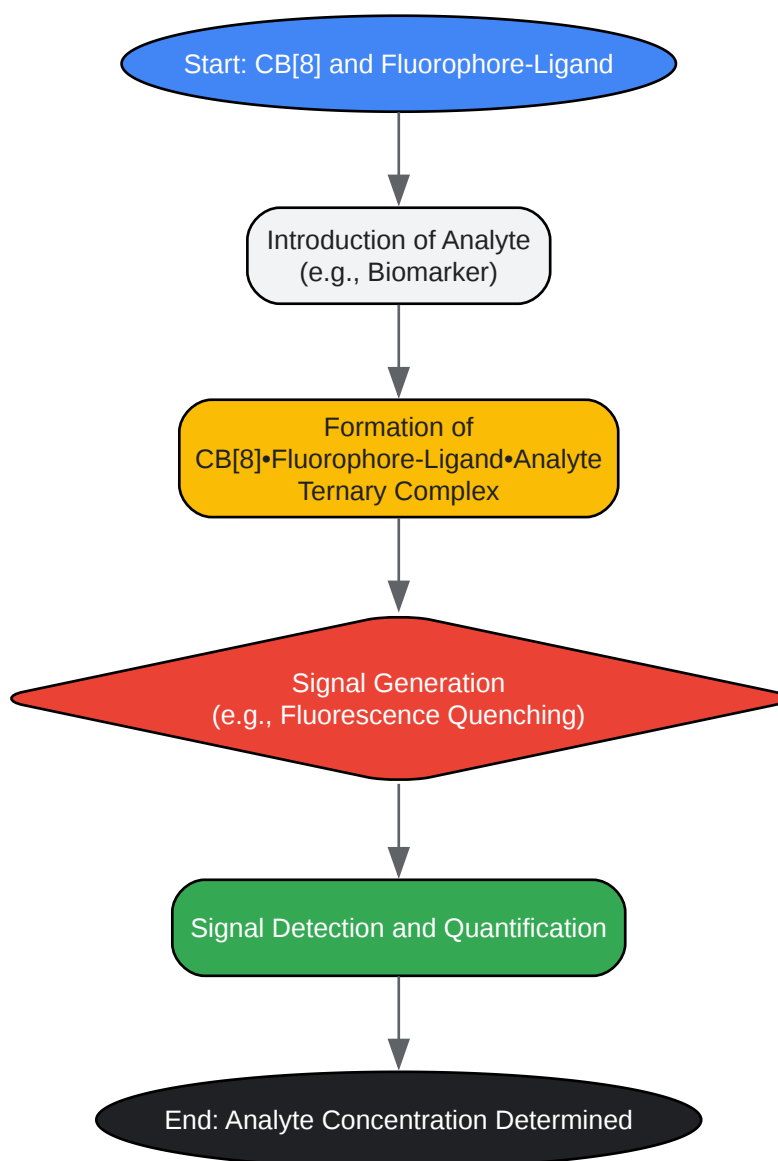


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Caption: Cucurbituril-mediated targeted drug delivery pathway.

## Workflow for a Cucurbituril-Based Biosensor

The formation of a ternary complex can be used to generate a detectable signal, forming the basis of a biosensor. For instance, the binding of an analyte can bring a fluorophore and a quencher into close proximity within the CB[1] cavity, leading to a change in fluorescence.



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Caption: Workflow for a cucurbituril-based fluorescence biosensor.

## Conclusion

Ternary complexes with cucurbiturils represent a powerful platform in supramolecular chemistry with significant implications for drug development and diagnostics. The ability of CB[1] to co-encapsulate two guest molecules in a highly controlled manner allows for the design of sophisticated, responsive systems. A thorough understanding of the thermodynamics and kinetics of ternary complex formation, obtained through rigorous experimental methodologies as detailed in this guide, is crucial for the successful translation of these systems into practical



applications. The continued exploration of new guest combinations and stimuli-responsive systems will undoubtedly lead to further innovations in this exciting field.

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